Calcium metasilicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

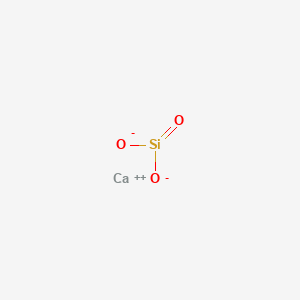

CaSiO3

. It is commonly found in metamorphic rocks and is known for its needle-like crystal structure. Calcium metasilicate is widely used in various industrial applications due to its unique physical and chemical properties, such as high thermal stability, low moisture absorption, and resistance to chemical attack .Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium metasilicate can be synthesized by mixing calcium carbonate (

CaCO3

) and silicon dioxide (SiO2

) in a stoichiometric ratio and heating the mixture at high temperatures. The reaction typically occurs at around 1300 K, where the mixture is fired for 24 hours, cooled, reground, and then annealed again at the same temperature for another 24 hours .Industrial Production Methods: In industrial settings, this compound is produced by melting a thoroughly blended mixture of calcium carbonate and silicon dioxide in platinum-rhodium crucibles at temperatures ranging from 1900 to 2000 K for 12 hours. The resulting melt is then rapidly cooled to obtain the desired phase of this compound .

Analyse Chemischer Reaktionen

Interaction with Acids

Calcium metasilicate can react with strong acids to produce soluble silicates and calcium salts. For example:

CaSiO3+2HCl→CaCl2+SiO2+H2O

Role in Cement Chemistry

In cement chemistry, this compound plays a crucial role in the hydration process, contributing to the formation of calcium silicate hydrates (C-S-H), which are essential for the strength development of concrete:

CaSiO3+H2O→C S H+Ca OH 2

-

Applications of this compound

This compound is utilized across various industries due to its unique properties:

-

Construction Materials : It enhances the mechanical properties of concrete and mortars.

-

Ceramics : Used as a fluxing agent to improve firing characteristics.

-

Environmental Remediation : Effective in neutralizing acid mine drainage by precipitating heavy metals.

Comparative Analysis with Other Silicates

| Compound | Formula | Unique Features |

|---|---|---|

| Calcium Silicate | CaSiO₃ | Commonly used in cement; forms hydrates with water |

| Calcium Orthosilicate | Ca₂SiO₄ | Important for strength in Portland cement |

| Wollastonite | CaSiO₃ | Naturally occurring mineral; used in ceramics |

| Calcium Disilicate | Ca₂Si₂O₇ | Used in glass manufacturing |

-

Research Findings on Chemical Reactions

Recent studies have focused on the interactions of this compound with other materials:

-

Alkali-Aggregate Reactivity : Research indicates that this compound can influence the alkali-silica reaction (ASR) when used as an aggregate in concrete, potentially leading to expansion and cracking if not properly managed .

-

Environmental Impact : Studies highlight its capability to immobilize heavy metals from contaminated water sources, making it a viable option for environmental cleanup strategies.

This compound is a versatile compound with significant implications for construction, ceramics, and environmental science. Its chemical reactions are vital for enhancing material properties and addressing environmental challenges. Ongoing research continues to explore its potential applications and interactions within various chemical contexts.

This overview provides a comprehensive understanding of this compound's chemical reactions and applications, supported by diverse research findings from various sources.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Calcium metasilicate has been extensively studied for its potential applications in different scientific fields:

Chemistry

- Fluxing Agent : Utilized in ceramics and glass production to lower the melting point of mixtures, enhancing the properties of final products. It aids in the formation of a homogeneous glassy phase during firing processes.

Biology and Medicine

- Bone Regeneration : Investigated for its biocompatibility and ability to promote cell adhesion and proliferation. Studies indicate that this compound can enhance bone tissue engineering by serving as a scaffold material .

- Drug Delivery Systems : Explored as a biomimetic scaffold for hard tissue surgery, providing a suitable environment for cellular interaction and drug release .

Industrial Applications

This compound is widely used in various industrial sectors:

Construction Industry

- Concrete Additive : Used as a filler or extender in concrete and mortar, enhancing compressive strength and durability while potentially replacing some Portland cement .

- Cementitious Materials : Serves as a partial replacement for cement, reducing the environmental impact associated with concrete production .

Ceramic Industry

- Ceramic Tiles and Sanitaryware : Contributes to the strength, durability, and aesthetic finish of ceramic products. Its unique properties allow for improved performance in high-temperature applications .

Paints and Coatings

- Filler in Paints : Acts as a filler to improve the opacity and durability of paints while also providing resistance to weathering .

Environmental Applications

This compound has shown promise in environmental remediation:

Soil Remediation

- Soil Conditioner : Enhances soil quality by improving aeration and moisture retention. It is also used to immobilize heavy metals in contaminated soils .

Waste Management

- Cesium Retention : Studies have indicated that this compound can effectively retain cesium ions, which is significant for managing radioactive waste from nuclear reactors .

Case Study 1: Bone Regeneration

A study published in Clinical Oral Investigations demonstrated that this compound-based scaffolds significantly enhanced bone regeneration in animal models compared to traditional materials, showcasing its potential in dental applications .

Case Study 2: Environmental Remediation

Research highlighted the effectiveness of this compound in immobilizing cesium from contaminated environments, emphasizing its role in nuclear waste management strategies. The study revealed retention rates between 79% to 98% under specific conditions .

Wirkmechanismus

The mechanism of action of calcium metasilicate involves its ability to undergo phase transitions and structural transformations at high temperatures. The compound’s unique crystal structure allows it to interact with various molecular targets and pathways, making it suitable for applications in materials science and biomedical engineering .

Vergleich Mit ähnlichen Verbindungen

Calcium metasilicate can be compared with other calcium silicates, such as dicalcium silicate (

Ca2SiO4

) and tricalcium silicate (Ca3SiO5

). These compounds share similar chemical compositions but differ in their structural and thermal properties .- Dicalcium Silicate ( ): This compound reacts more slowly with water compared to this compound, making it less useful in applications requiring rapid hydration .

- Tricalcium Silicate ( ): This compound exhibits faster hydration kinetics and is commonly used in the production of Portland cement .

This compound’s unique combination of high thermal stability, low moisture absorption, and resistance to chemical attack distinguishes it from other calcium silicates, making it a valuable material in various industrial and scientific applications .

Biologische Aktivität

Calcium metasilicate (CaSiO₃) is a compound that has garnered significant attention in the fields of biomedicine and environmental science due to its unique biological properties. This article explores its biological activity, particularly in bone regeneration, environmental remediation, and its interactions with biological systems.

Overview of this compound

This compound is a calcium silicate compound that can exist in various forms, including crystalline and amorphous structures. Its synthesis typically involves the reaction of calcium hydroxide with silica at high temperatures, resulting in a material that exhibits both biocompatibility and bioactivity.

Bone Regeneration

One of the most promising applications of this compound is in bone regeneration. Research indicates that it stimulates osteoblast activity, which is crucial for bone formation. The release of calcium ions from this compound contributes to maintaining an ionic environment conducive to cellular activities related to bone health.

- Mechanism of Action : Calcium ions play a pivotal role in promoting the proliferation and differentiation of osteoblasts and osteoclasts. They modulate osteogenesis by stimulating angiogenesis and facilitating the release of growth factors, thereby augmenting bone density and preventing osteoporosis .

- Case Studies : A study highlighted the use of this compound scaffolds in regenerative medicine, demonstrating enhanced interactions with osteoblasts and improved mineralization processes. In vivo experiments showed superior bone regeneration compared to traditional materials .

| Study | Method | Findings |

|---|---|---|

| 1 | In vitro osteoblast culture | Enhanced cell proliferation and differentiation observed with this compound scaffolds. |

| 2 | Animal model for bone defect repair | Significant improvement in bone density and mineralization using this compound compared to control groups. |

Environmental Remediation

This compound also exhibits notable properties for environmental applications, particularly in the remediation of heavy metal contamination. Its ability to react with heavy metals allows it to precipitate these contaminants from aqueous solutions.

- Heavy Metal Capture : Studies have shown that this compound can effectively capture lead and cadmium ions from contaminated water sources, making it a valuable material for environmental clean-up efforts.

| Contaminant | Capture Efficiency (%) | Reference |

|---|---|---|

| Lead | 95 | |

| Cadmium | 90 |

Safety and Toxicity

While this compound is generally considered safe for biomedical applications, some studies have raised concerns regarding silicon accumulation in biological systems. Research indicates that accumulation may occur in the liver and kidneys at high doses, necessitating further investigation into long-term exposure effects .

Eigenschaften

CAS-Nummer |

13983-17-0 |

|---|---|

Molekularformel |

CaH2O3Si |

Molekulargewicht |

118.18 g/mol |

IUPAC-Name |

calcium;dioxido(oxo)silane |

InChI |

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |

InChI-Schlüssel |

KWTIQDAGAGWELM-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ca+2] |

Kanonische SMILES |

O[Si](=O)O.[Ca] |

Aussehen |

Solid powder |

Color/Form |

White to brown, red, gray, yellow solid; vitreous to pearly luster White monoclinistic crystals |

Dichte |

2.1 at 77 °F (NTP, 1992) CaSiO3 species: 2.92 |

melting_point |

2804 °F (NIOSH, 2016) |

Key on ui other cas no. |

10101-39-0 13983-17-0 1344-95-2 |

Physikalische Beschreibung |

Wollastonite appears as white or slightly cream-colored powder. pH (aqueous slurry) 8.0 to 10.0. (NTP, 1992) DryPowder; PelletsLargeCrystals, OtherSolid DryPowde |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1344-95-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 70° F (NTP, 1992) Practically insol in wate |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |

Dampfdruck |

0 mm Hg (approx) (NIOSH, 2016) |

Herkunft des Produkts |

United States |

Q1: What is the chemical formula and molecular weight of calcium metasilicate?

A1: this compound has the chemical formula CaSiO3 and a molecular weight of 116.16 g/mol.

Q2: What are the different polymorphs of this compound, and how do their properties differ?

A2: this compound exists in three main polymorphs: α-CaSiO3 (pseudowollastonite), β-CaSiO3 (wollastonite), and γ-CaSiO3 (parawollastonite). These polymorphs exhibit distinct crystal structures, impacting their physical and chemical properties. For instance, β-CaSiO3 is known for its acicular crystal habit, making it suitable for reinforcing composites . The morphology of these polymorphs can be influenced by factors such as cooling rate during synthesis .

Q3: How does the particle size of this compound affect its properties and applications?

A3: The particle size of this compound significantly influences its reactivity and surface area. Finer particles provide a larger surface area, potentially enhancing their performance in applications like adsorption and catalysis .

Q4: How is this compound used in the production of ceramics and construction materials?

A4: this compound, particularly wollastonite, is a valuable additive in ceramics and construction materials. It offers advantages such as low thermal expansion, high mechanical strength, and improved dimensional stability . These properties make it suitable for applications like tile manufacturing and the production of high-performance concrete .

Q5: Can this compound enhance the flame retardancy of polymers?

A5: Yes, research demonstrates that incorporating wollastonite into polymers like polypropylene can significantly enhance their flame retardancy . Wollastonite contributes to the formation of a robust char layer during combustion, acting as a barrier against heat and oxygen, thereby improving the material's fire resistance.

Q6: How is this compound utilized in environmental remediation, particularly for phosphorus removal?

A6: this compound, particularly wollastonite tailings, shows potential for removing phosphorus from agricultural runoff in constructed wetlands . The adsorption capacity of wollastonite for phosphorus makes it a promising candidate for mitigating phosphorus pollution in aquatic ecosystems.

Q7: What are the common methods for synthesizing this compound?

A7: this compound can be synthesized through various methods, including solid-state reactions between calcium oxide (CaO) and silicon dioxide (SiO2) at high temperatures , sol-gel techniques, and hydrothermal synthesis routes. The choice of method can influence the resulting polymorph, particle size, and purity of the final product.

Q8: How does the addition of dopants or modifiers impact the properties of this compound?

A8: Incorporating dopants like manganese and lead into this compound can significantly alter its luminescent properties, making it suitable for applications in phosphors and lighting devices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.